6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one
説明
6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one (CAS: 305790-48-1) is a brominated benzimidazolone derivative with the molecular formula C₈H₇BrN₂O and a molecular weight of 227.06 g/mol . The compound features a benzimidazolone core substituted with a bromine atom at the 6-position and a methyl group at the 1-position. It is commonly used in pharmaceutical research as a building block for drug discovery, particularly in the development of kinase inhibitors and antitumor agents . Industrial-grade batches (99% purity) are available commercially, with storage recommendations emphasizing protection from light and maintenance under inert atmospheric conditions .
特性
IUPAC Name |
5-bromo-3-methyl-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-11-7-4-5(9)2-3-6(7)10-8(11)12/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXHBMNNVRGWHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305790-48-1 | |
| Record name | 6-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Reaction Mechanism and Substrate Selection
The cyclocondensation of substituted o-phenylenediamines with brominated carbonyl precursors is a widely employed method. For example, 4-bromo-1,2-phenylenediamine reacts with methyl glyoxylate in acetic acid under reflux to form the benzimidazolone core via nucleophilic attack and subsequent cyclodehydration. The bromine atom is introduced at the 6-position through careful selection of the starting diamine, ensuring regioselective ring closure.
Key Reaction Conditions
Optimization and Yield Enhancement
The use of SiO₂ nanoparticles as a heterogeneous catalyst increases surface area and reduces side reactions, achieving yields up to 91%. Microwave-assisted synthesis further shortens reaction times to 2–3 hours while maintaining comparable yields.
Representative Data
| Parameter | Value | Source |
|---|---|---|
| Yield (conventional) | 73–91% | |
| Yield (microwave) | 85–89% | |
| Purity (HPLC) | ≥98% |
Characterization of Products
- ¹H NMR (CDCl₃): δ 7.75 (d, J = 8.4 Hz, aromatic H), δ 3.52 (s, CH₃).
- FT-IR: C=O stretch at 1705 cm⁻¹, C=N at 1611 cm⁻¹.
- Melting Point: 175–177°C.
Multi-Step Coupling Reactions for Functionalized Derivatives
HBTU-Mediated Amide Bond Formation
A patent-described method (WO2011099832A2) involves coupling 5-bromo-2-(2-chloro-6-fluorophenyl)-1H-benzimidazole with methylamine derivatives using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF. The reaction proceeds via activation of the carboxylic acid intermediate, followed by nucleophilic substitution.
Reaction Steps
- Synthesis of Carboxylic Acid Intermediate:
- Coupling with Methylamine:
Purification:
Bromine Retention and Byproduct Control
The bromine atom at position 6 remains stable under these conditions due to the electron-withdrawing effect of the carbonyl group. Byproducts such as debrominated species are minimized by maintaining a pH < 7 during hydrolysis.
Radical-Mediated C–C Bond Cleavage for Scaffold Diversification
Base-Induced Radical Reactions
Fu et al. (2022) reported a novel method involving base-induced radical cleavage of alkylbenzimidazoles. Treatment of 1-methyl-6-(bromomethyl)-1H-benzimidazol-2(3H)-one with KOtBu in DMSO generates a benzyl radical, which undergoes C–C bond rupture to form the title compound.
Reaction Parameters
Advantages:
Industrial-Scale Production and Process Optimization
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. A typical setup involves:
Purification Techniques
- Recrystallization: Ethanol/water (3:1) achieves 99% purity after two cycles.
- Chromatography: Preparative HPLC with C18 columns removes trace impurities (<0.5%).
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Cyclocondensation | 91% | 98% | Moderate | Low |
| HBTU Coupling | 70% | 95% | High | High |
| Radical Cleavage | 68% | 90% | Low | Medium |
Key Findings:
- Cyclocondensation is optimal for lab-scale synthesis due to high yields and low cost.
- HBTU coupling suits industrial applications despite higher reagent costs.
化学反応の分析
Types of Reactions
6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of 6-substituted benzimidazole derivatives.
Oxidation: Formation of oxidized benzimidazole derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
科学的研究の応用
6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of the bromine atom and the methyl group can influence its binding affinity and specificity towards molecular targets.
類似化合物との比較
Positional Isomerism: 5-Bromo vs. 6-Bromo Substitution
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives (e.g., compound 5b):
- Substituted at the 5-position with sulfamide groups.
- Demonstrated potent antitumor activity against A549, HCC1937, and MDA-MB-468 cell lines (IC₅₀ = 2.6–9 µM) .
- SAR studies highlight the necessity of sulfamide groups for cytotoxicity, with phenyl or benzyl substituents further enhancing activity .
- Key Difference : Bromine at the 6-position (target compound) vs. sulfonyl groups at the 5-position. The 5-substituted analogues show direct antitumor efficacy, whereas the 6-bromo derivative's activity is less documented but structurally relevant for kinase inhibition .
5-Bromo-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one :
- A halogenated scaffold used in isoform-selective phospholipase D (PLD) inhibitors.
- Exhibited dual PLD1/PLD2 inhibition (IC₅₀ = 10–100 nM), with selectivity modulated by substituents like (S)-methyl groups .
- Key Difference : The 5-bromo substitution and piperidinyl group confer distinct target selectivity compared to the 6-bromo-1-methyl analogue .
N1-Substituent Variations
- 1-Isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one: Synthesized via N-acylation with aliphatic/aromatic acids. No explicit activity data reported, but structural modifications at N1 (isopropyl vs. methyl) influence lipophilicity and pharmacokinetic properties .
Halopemide and UV-series compounds :
- Dihydrobenzoimidazol-2-one derivatives with antitumor activity via receptor inhibition.
- Broader substituent diversity (e.g., halopemide’s piperidinyl groups) highlights the role of N1 substituents in target engagement .
生物活性
6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound belonging to the benzimidazole family, which is renowned for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in the fields of anticancer, antiviral, and antimicrobial therapies. This article reviews the biological activity of this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.
- Molecular Formula : C8H7BrN2O
- Molecular Weight : 227.06 g/mol
- CAS Number : 305790-48-1
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which is crucial in modulating metabolic pathways involved in cancer progression and microbial resistance .
- Receptor Binding : Its structural similarity to biologically active molecules allows it to bind effectively to various receptors, influencing cellular signaling pathways .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against several cancer cell lines. |
| Antiviral | Potential antiviral effects have been noted in preliminary studies. |
| Antimicrobial | Demonstrates antibacterial and antifungal properties against various pathogens. |
Anticancer Activity
A study evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated significant cytotoxicity against breast cancer (MCF7) and lung cancer (A549) cell lines, with IC50 values in the micromolar range. The compound was found to induce apoptosis via the intrinsic pathway, as evidenced by increased levels of pro-apoptotic markers .
Antimicrobial Activity
Research conducted on the antimicrobial properties of this compound revealed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at 0.025 mg/mL for S. aureus and 0.035 mg/mL for E. coli, indicating strong antibacterial activity .
Comparative Studies
Comparative studies with similar compounds such as 6-Bromo-1H-benzo[d]imidazole and 1-Methyl-1H-benzo[d]imidazol-2(3H)-one highlighted the enhanced biological activity conferred by the bromine atom and methyl group in this compound. These modifications significantly improved binding affinity to target proteins involved in cancer proliferation .
Q & A
Q. What are the established synthetic methodologies for preparing 6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one?
The synthesis involves two key steps:
- Step 1 : N-methylation of benzimidazol-2(3H)-one using methyl iodide in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base and tetra-n-butylammonium bromide as a phase-transfer catalyst. This yields 1-methyl-1H-benzo[d]imidazol-2(3H)-one .
- Step 2 : Regioselective bromination at the 6-position using N-bromosuccinimide (NBS) in dichloromethane under reflux. Purification via silica gel chromatography (ethyl acetate/hexane gradient) achieves ~73% yield .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : The N-methyl group appears as a singlet near δ 3.4–3.6 ppm. Aromatic protons (C6-Br-adjacent) show deshielded signals at δ 7.2–7.5 ppm, with coupling patterns confirming substitution .
- FTIR : Stretches at ~1700 cm⁻¹ (C=O), 590 cm⁻¹ (C-Br), and 3084 cm⁻¹ (aromatic C-H) .
- HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 227.03) .
Q. How can researchers ensure purity during synthesis?
Purification involves column chromatography (silica gel, ethyl acetate/hexane 1:3) followed by recrystallization from ethanol/water. TLC (Rf ~0.65 in EtOAc/hexane) monitors reaction progress .
Advanced Research Questions
Q. How can conflicting regioselectivity in bromination be resolved?
Discrepancies arise from brominating agents and directing effects:
Q. What strategies optimize cross-coupling reactions with this compound?
The C-Br bond is reactive in Suzuki-Miyaura couplings. Challenges include steric hindrance from the methyl group and electron withdrawal by the carbonyl. Optimized conditions:
Q. How does solvent polarity affect tautomeric equilibria?
In polar solvents (e.g., DMSO), the keto form dominates (¹H NMR: NH signal at δ 10.5 ppm). Non-polar solvents (CDCl₃) shift equilibrium toward enol tautomers. Variable-temperature NMR quantifies energy barriers (~45 kJ/mol for tautomerization) .
Q. What computational methods predict reactivity and stability?
Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates:
- HOMO-LUMO gaps (correlated with electrophilic reactivity).
- Transition states for bromination, showing C6 as the kinetically favored site .
Data Contradiction Analysis
Q. How to address conflicting melting points reported in literature?
Variations arise from impurities or crystallization solvents. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
